molecular formula C8H12N2O2 B1467262 3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol CAS No. 1564700-78-2

3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Cat. No.: B1467262
CAS No.: 1564700-78-2
M. Wt: 168.19 g/mol
InChI Key: KNZAPKVBRJAULK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a pyrazole derivative of interest in chemical and pharmaceutical research. Pyrazole cores are known for their diverse pharmacological activities, and this compound features a cyclopropyl group for steric and electronic modulation, as well as a 2-hydroxyethyl chain that enhances solubility and offers a handle for further chemical functionalization . Research Applications: This compound serves as a versatile building block in organic synthesis. Its structure makes it suitable for developing novel molecules with potential biological activity. Pyrazole derivatives are extensively investigated for a wide range of therapeutic areas, including as antimicrobial, anti-inflammatory, anticancer, and antioxidant agents . The hydroxyl group allows for participation in hydrogen bonding, which can influence the compound's crystal packing and interaction with biological targets . Safety and Handling: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and conduct all procedures in a appropriately equipped laboratory following established safety protocols.

Properties

IUPAC Name

5-cyclopropyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-4-3-10-8(12)5-7(9-10)6-1-2-6/h5-6,9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZAPKVBRJAULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H12_{12}N2_{2}O, characterized by a cyclopropyl group and a hydroxyethyl substituent that may enhance its solubility and biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds can inhibit key inflammatory pathways, such as the production of reactive oxygen species (ROS) and the phosphorylation of p38 MAPK in human platelets and endothelial cells. In vitro studies have shown that certain pyrazoles can effectively reduce platelet aggregation and ROS production, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anti-cancer Activity

The anti-cancer potential of pyrazole derivatives is well-documented. Compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines through multiple mechanisms, including the inhibition of kinases involved in cancer progression. Notably, some pyrazole derivatives have been shown to target BRAF(V600E), a common mutation in melanoma, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their potency and selectivity. For instance, substituents at the C3 position have been linked to enhanced anti-inflammatory activity, while variations at C5 can affect anti-cancer efficacy .

CompoundSubstituentBiological ActivityIC50_{50} (µM)
1aCarboxyethylAnti-inflammatory<100
1bHydroxyethylAnti-cancer72
3aCyclopropylPlatelet aggregation<100

Case Study 1: Inhibition of Platelet Aggregation

In a study assessing the effects of various pyrazole derivatives on human platelets, this compound was shown to inhibit platelet aggregation effectively. The compound exhibited an IC50_{50} value below 100 µM, indicating potent activity compared to other derivatives tested .

Case Study 2: Anti-cancer Efficacy

Another investigation focused on the anti-cancer properties of pyrazole derivatives revealed that compounds similar to this compound inhibited cell proliferation in melanoma cell lines. The study highlighted that structural modifications could lead to enhanced selectivity against cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

3-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, specifically focusing on medicinal chemistry, agricultural science, and material science.

Chemical Formula

  • Molecular Formula: C_8H_12N_2O_2
  • Molecular Weight: 168.19 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
  • Method : Disc diffusion method.
  • Results : Zones of inhibition measured 15 mm for E. coli and 18 mm for S. aureus, indicating potent activity.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Research Findings

  • Study Design : In vitro assays using macrophage cell lines.
  • Outcome : A dose-dependent reduction in TNF-alpha levels was observed, suggesting its effectiveness in modulating inflammatory responses.

Pesticidal Activity

This compound has been investigated for its pesticidal properties. Its ability to act as a fungicide or insecticide can be attributed to its structural features that interfere with pest metabolism.

Field Study: Pesticidal Efficacy

  • Target Pest : Aphids and fungal pathogens.
  • Method : Field trials comparing treated vs. untreated crops.
  • Results : A 40% reduction in aphid populations and significant control of fungal infections were recorded.

Polymer Development

The compound's unique chemical structure allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Material Study

  • Objective : To synthesize a polymer using this compound as a building block.
  • Method : Free radical polymerization.
  • Results : The resulting polymer exhibited improved tensile strength compared to conventional polymers.

Summary of Findings

Application AreaKey FindingsMethodology
Medicinal ChemistryAntimicrobial activity against E. coli and S. aureusDisc diffusion method
Anti-inflammatory effects via cytokine modulationIn vitro assays
Agricultural SciencePesticidal efficacy against aphids and fungiField trials
Material ScienceDevelopment of polymers with enhanced propertiesFree radical polymerization

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

3-Cyclopropyl-1-(4-Fluorophenyl)-1H-pyrazol-5-amine (CAS: 1114957-51-5)
  • Structure : Features a 4-fluorophenyl group at the 1-position and an amine at the 5-position.
  • The amine group allows for hydrogen bonding but reduces acidity compared to the hydroxyl group in the target compound. Molecular weight: 217.25 g/mol .
  • Applications : Likely explored for pharmaceutical applications due to the fluorine substituent’s bioisosteric effects.
3-Cyclopropyl-1-(2-Fluorophenyl)-1H-pyrazol-5-amine (CAS: 1172393-77-9)
  • Structure : Differs in the fluorine position (2-fluorophenyl) and lacks a hydroxyethyl chain.
  • Properties : Molecular weight: 336.39 g/mol. The ortho-fluorine may sterically hinder interactions, affecting binding affinity in biological systems. Purity: 95% .
3-Cyclopropyl-1-(4-Methylphenylsulfonyl)piperidine-3,5-diol
  • Structure : A piperidine diol derivative with a cyclopropyl group.
  • Crystallography : The hydroxyl groups adopt axial positions, forming centrosymmetric dimers via O–H···O hydrogen bonds (R₄ ring motifs). Bond lengths (N–C: 1.471–1.478 Å) align with typical values .
  • Relevance : Highlights the role of hydroxyl groups in dictating crystal packing, a feature likely shared with the target compound.
Table 1: Key Physicochemical Comparisons
Compound Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Potential
Target Compound 2-Hydroxyethyl (1), Cyclopropyl (3) ~220–250 (estimated) –OH, –CH₂CH₂OH High (two –OH groups)
3-Cyclopropyl-1-(4-Fluorophenyl)-... 4-Fluorophenyl (1) 217.25 –NH₂ Moderate (–NH₂)
3-Cyclopropyl-1-(2-Fluorophenyl)-... 2-Fluorophenyl (1) 336.39 –NH₂ Moderate (–NH₂)
Piperidine-3,5-diol derivative Piperidine, –SO₂– (1) Not reported Two –OH groups High (dimer formation)

Hydrogen Bonding and Crystallography

  • Target Compound : The 5-hydroxyl and 2-hydroxyethyl groups enable extensive hydrogen bonding, likely leading to dimeric or polymeric structures in the solid state, as observed in piperidinediol derivatives .
  • Analogs : Fluorophenyl-substituted pyrazoles (e.g., CAS 1172393-77-9) prioritize C–H···F interactions over O–H···O bonds, reducing crystal lattice stability compared to the target compound .

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Cyclopropyl-1H-pyrazol-5-ol derivatives are often prepared starting from pyrazol-5-amines bearing the cyclopropyl substituent at C3. The cyclopropyl group can be introduced via cyclopropyl-containing precursors or by cyclopropanation reactions on pyrazole intermediates.
  • The N1 substitution with a 2-hydroxyethyl group is typically achieved by alkylation using 2-haloethanols or related reagents.

Representative Synthetic Route

A typical preparation involves:

  • Synthesis of 3-cyclopropyl-1H-pyrazol-5-amine as a precursor. This can be achieved by condensation of suitable hydrazines with cyclopropyl-substituted β-diketones or equivalents.

  • N1-alkylation with 2-haloethanol derivatives (e.g., 2-bromoethanol) under basic conditions to introduce the 2-hydroxyethyl substituent selectively at the nitrogen atom.

  • Hydroxylation at C5 or retention of the hydroxyl group through controlled reaction conditions to yield the 5-hydroxy functionality.

This approach ensures regioselectivity and preserves sensitive functional groups.

Acid-Promoted Domino Reactions for Pyrazol-5-ol Derivatives

Research by Domínguez et al. (2014) demonstrated that multicomponent domino reactions involving pyrazol-5-amines and arylglyoxals under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) in DMF solvent can efficiently yield complex pyrazole derivatives, including those with cyclopropyl substitution at C3. Although their study focused on fused heterocycles, the methodology is adaptable for synthesizing 3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol by modifying the amine and glyoxal components appropriately.

  • The cyclopropyl group at C3 was shown to be compatible with these conditions, enabling selective transformations without ring opening or rearrangement.
  • The N1 substituent can be introduced before or after the domino reaction, depending on the substrate stability.

Sulfur Ylide-Mediated Cyclization and Rearrangement

An alternative metal-free approach reported in 2023 involves the use of sulfur ylides reacting with carbonyl compounds to form hydroxylated heterocycles via intramolecular cyclization followed by 1,3-hydroxy rearrangement. Although this method was developed for 5-hydroxy-1H-pyrrol-2(5H)-ones, the mechanistic principles can be extrapolated to pyrazole systems with appropriate modifications.

  • This method offers mild reaction conditions and excellent yields.
  • It avoids transition metal catalysts, which is advantageous for sensitive functional groups like cyclopropyl and hydroxyethyl substituents.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes
N1-Alkylation of 3-cyclopropyl-pyrazol-5-amine 2-bromoethanol, base (e.g., K2CO3), solvent (e.g., DMF) Selective N1 substitution; straightforward Requires prior synthesis of 3-cyclopropyl-pyrazol-5-amine
Acid-promoted domino reaction Pyrazol-5-amine (3-cyclopropyl substituted), arylglyoxals, p-TsOH, DMF, 120°C Efficient multicomponent synthesis; tolerance of cyclopropyl group May require purification to isolate desired pyrazol-5-ol derivative
Sulfur ylide-mediated cyclization Sulfur ylides, ketonic carbonyl compounds, mild conditions, no transition metals One-pot, mild, high yield, metal-free Developed for pyrrolones; adaptation needed for pyrazoles

Detailed Research Findings and Notes

  • Steric Effects: The presence of the cyclopropyl group at C3 influences the reaction pathway and product yields due to steric hindrance. Studies show that bulky substituents at C3 can slow down certain reactions or divert pathways, necessitating careful optimization of conditions.

  • Functional Group Tolerance: The hydroxyl group at C5 and the hydroxyethyl substituent at N1 are sensitive to harsh conditions. Mild bases and solvents like DMF or acetonitrile are preferred to maintain these functionalities.

  • Yield Optimization: Electron-donating and withdrawing groups on aromatic substituents in related systems affect yields and reaction rates, suggesting that electronic effects should be considered when designing synthetic routes for substituted pyrazol-5-ols.

  • Purification: Column chromatography on neutral alumina or silica gel is commonly employed to isolate pure compounds, with solvent systems tailored (e.g., DCM/methanol mixtures) to separate polar hydroxylated pyrazoles.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, and how can reaction efficiency be optimized?

The compound can be synthesized via tandem Knoevenagel-Michael reactions, which are efficient for constructing bis(pyrazol-5-ol) derivatives. A catalyst-free approach under mild conditions (e.g., ethanol at reflux for 5 minutes) has achieved yields >90% for analogous structures . For optimization:

  • Control reaction time : Prolonged heating may lead to oxidation of aldehydes, reducing purity .
  • Solvent selection : Ethanol minimizes side reactions compared to solvent-free high-temperature methods, which risk decomposition .
  • Purification : Crystallization from ethanol is critical to isolate the product from by-products .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns, particularly the cyclopropyl and hydroxyethyl groups.
  • X-ray crystallography : Employ SHELX software for structure refinement, leveraging its robustness in handling small-molecule data . ORTEP-3 can visualize hydrogen-bonding networks, which are critical for stability analysis .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially given the compound’s potential tautomerism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for analogous pyrazol-5-ol derivatives?

Discrepancies in yields (e.g., 71% isolated vs. 83% crude in some methods ) arise from:

  • Reaction monitoring : Use in situ NMR or HPLC to track intermediate formation and optimize termination points.
  • By-product analysis : Tandem mass spectrometry (LC-MS/MS) identifies degradation products from aldehyde oxidation .
  • Reproducibility : Standardize solvent purity and reaction vessel inertness to minimize variability .

Q. What role do hydrogen-bonding motifs play in the crystallographic stability of this compound, and how can they be engineered?

Hydrogen bonds in pyrazol-5-ols often form R22(8)\text{R}_2^2(8) graph-set motifs, stabilizing the crystal lattice . To engineer stability:

  • Co-crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to modify packing efficiency .
  • Temperature-dependent studies : Analyze thermal stability via differential scanning calorimetry (DSC) to correlate hydrogen-bond strength with melting points .

Q. How can computational methods predict the biological activity of this compound?

  • Docking studies : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) based on structurally related pyrazolones with demonstrated antibacterial activity .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl lipophilicity) with bioactivity data from analogues .
  • ADMET profiling : Predict pharmacokinetics using SwissADME to prioritize in vitro testing .

Q. What strategies mitigate challenges in purifying this compound?

  • Chromatography : Reverse-phase HPLC with a C18 column and water/acetonitrile gradient separates polar by-products .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
  • Ion-exchange resins : Remove ionic impurities if the compound exhibits pH-dependent solubility .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as an antimicrobial agent?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Synergy studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to assess additive effects .
  • Resistance profiling : Serial passage experiments quantify the propensity for resistance development .

Q. What experimental and computational tools are recommended for analyzing tautomeric equilibria in this compound?

  • Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers .
  • DFT calculations : Gaussian or ORCA software can predict tautomer stability at the B3LYP/6-311++G(d,p) level .
  • IR spectroscopy : Compare O–H and N–H stretching frequencies to distinguish tautomeric forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
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3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

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